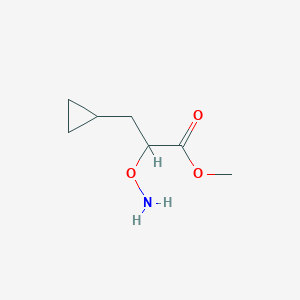

Methyl 2-(aminooxy)-3-cyclopropylpropanoate

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 2-aminooxy-3-cyclopropylpropanoate |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6(11-8)4-5-2-3-5/h5-6H,2-4,8H2,1H3 |

InChI Key |

IUHNGHQPTKZULU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1CC1)ON |

Origin of Product |

United States |

Preparation Methods

Coupling of Methyl (S)-2-amino-3-cyclopropylpropanoate Hydrochloride with Carboxylic Acid Derivatives

One documented method involves coupling methyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride with modified carboxylic acids that bear a cyclopropane moiety. This reaction typically proceeds under conditions that favor amide bond formation or oxime ether formation, yielding the aminooxy derivative in approximately 80% yield after purification on silica gel.

Use of Methyl 3-cyclopropyl-3-oxopropanoate as a Precursor

Methyl 3-cyclopropyl-3-oxopropanoate is a valuable intermediate that can be transformed into various derivatives, including the aminooxy compound. The preparation of this intermediate involves:

- Reaction of methyl 3-cyclopropyl-3-oxopropanoate with reagents such as N,N-dimethylformamide dimethylacetal at elevated temperatures (~75°C) for several hours to generate α-substituted derivatives.

- Subsequent functional group transformations, including amination or oximation, to introduce the aminooxy group.

Aminooxy Group Introduction via Oximation

The aminooxy functionality is commonly introduced by reacting carbonyl-containing intermediates with hydroxylamine derivatives. This approach involves:

- Conversion of keto or aldehyde precursors to oximes.

- Reduction or further functionalization to yield the aminooxy ester.

While specific experimental details for this exact compound are limited, analogous methods from related compounds suggest the use of hydroxylamine hydrochloride or O-substituted hydroxylamines under mild conditions.

Detailed Experimental Conditions and Yields

The following table summarizes key experimental conditions and yields from reported syntheses relevant to the preparation of Methyl 2-(aminooxy)-3-cyclopropylpropanoate and related intermediates:

Analytical and Purification Techniques

- Chromatography: Silica gel chromatography is standard for purifying the aminooxy derivatives, ensuring removal of side products and unreacted starting materials.

- Spectroscopic Characterization: Mass spectrometry (MS), proton nuclear magnetic resonance (^1H-NMR), and high-performance liquid chromatography (HPLC) are routinely used to confirm the structure and purity of the synthesized compounds.

- Crystallization: Acid-base extraction and pH adjustment are employed to precipitate the product in some protocols, followed by drying and recrystallization to improve purity.

Summary of Research Findings and Considerations

- The synthesis of this compound relies heavily on the availability of suitably functionalized cyclopropylpropanoate esters.

- The aminooxy group introduction is effectively achieved by coupling amine precursors with carboxylic acid derivatives or via oximation of keto intermediates.

- Yields reported in literature range from moderate to high (67% to 91%), depending on the step and reaction conditions.

- The use of mild reaction conditions (room temperature to 75°C) and common organic solvents (methanol, dichloromethane, ethyl acetate) facilitates scalability.

- Purification by silica gel chromatography and crystallization ensures product quality suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-3-cyclopropylpropanoate can undergo several types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aminooxy derivatives.

Scientific Research Applications

Methyl 2-(aminooxy)-3-cyclopropylpropanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-3-cyclopropylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form stable covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(aminooxy)-3-cyclopropylpropanoate with structurally related compounds, emphasizing functional groups and applications:

Research Findings and Limitations

- Antiviral Potential: Cyclopropyl groups in MPI24b correlate with high cellular and antiviral potency , implying that this compound’s structural similarity may position it as a candidate for analogous applications.

- Reactivity Limitations: The aminooxy group’s sensitivity to oxidation and hydrolysis may reduce stability in aqueous environments, requiring formulation adjustments for therapeutic use.

- Data Gaps : Specific data on the target compound’s physicochemical properties (e.g., solubility, logP) and biological activity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Methyl 2-(aminooxy)-3-cyclopropylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C8H13N1O3

- Molecular Weight : 171.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow for interaction with various biological targets. The aminooxy group is known to facilitate the inhibition of certain enzymes by forming covalent bonds with reactive sites. This mechanism is particularly relevant in the context of enzyme inhibition studies.

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on 15-Prostaglandin Dehydrogenase (15-PGDH) , an enzyme that plays a crucial role in the degradation of prostaglandins, which are lipid compounds with diverse physiological functions.

- IC50 Values : The compound exhibited an IC50 value of approximately 6 μM against purified 15-PGDH, indicating significant potency in inhibiting this enzyme .

Case Studies

- Wound Healing Models : In vitro studies demonstrated that this compound enhances wound healing processes by modulating prostaglandin levels. In A549 cell lines, treatment with this compound led to increased PGE2 levels, which are associated with improved wound healing outcomes .

- Cancer Research : The compound has also been investigated for its potential role in cancer therapy. By inhibiting 15-PGDH, it may increase local concentrations of PGE2, which can promote tumor growth and metastasis in certain cancer types. This dual role necessitates careful consideration when evaluating its therapeutic applications .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have explored the structural modifications of this compound to enhance its biological activity and selectivity for target enzymes. These modifications aim to improve solubility and bioavailability while maintaining or enhancing inhibitory potency.

Structural Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.